molecular formula C11H7BrF3NOS B14187206 {4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol CAS No. 873066-26-3

{4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol

Cat. No.: B14187206
CAS No.: 873066-26-3
M. Wt: 338.15 g/mol
InChI Key: AIMDBBUWIRTQPW-UHFFFAOYSA-N
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Description

{4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol is a complex organic compound characterized by the presence of bromine, trifluoromethyl, and thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the trifluoromethyl group. The thiazole ring is then formed through cyclization reactions. The final step involves the addition of a methanol group to the thiazole ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific conditions such as temperature, pressure, and the use of catalysts are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

{4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for the success of these reactions .

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of the methanol group yields a carboxylic acid, while substitution of the bromine atom can yield various substituted thiazole derivatives .

Scientific Research Applications

{4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazole ring, in particular, is a key differentiator, providing unique binding properties and reactivity .

Properties

CAS No.

873066-26-3

Molecular Formula

C11H7BrF3NOS

Molecular Weight

338.15 g/mol

IUPAC Name

[4-bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methanol

InChI

InChI=1S/C11H7BrF3NOS/c12-9-8(5-17)18-10(16-9)6-1-3-7(4-2-6)11(13,14)15/h1-4,17H,5H2

InChI Key

AIMDBBUWIRTQPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(S2)CO)Br)C(F)(F)F

Origin of Product

United States

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